molecular formula C8H8BrNaO B12660050 Sodium 4-bromo-2,6-xylenolate CAS No. 85712-10-3

Sodium 4-bromo-2,6-xylenolate

Cat. No.: B12660050
CAS No.: 85712-10-3
M. Wt: 223.04 g/mol
InChI Key: UPEUQPKXADLKGG-UHFFFAOYSA-M
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Description

Sodium 4-bromo-2,6-xylenolate is an organic compound with the chemical formula C8H8BrNaO . It is a sodium salt derivative of 4-bromo-2,6-xylenol, characterized by the presence of a bromine atom and two methyl groups attached to a benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-bromo-2,6-xylenolate typically involves the bromination of 2,6-xylenol followed by neutralization with sodium hydroxide. The reaction conditions include:

    Bromination: 2,6-xylenol is reacted with bromine in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out at room temperature to yield 4-bromo-2,6-xylenol.

    Neutralization: The resulting 4-bromo-2,6-xylenol is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

    Continuous Bromination: Using a continuous flow reactor to ensure consistent bromination of 2,6-xylenol.

    Automated Neutralization: Employing automated systems to control the addition of sodium hydroxide and maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-bromo-2,6-xylenolate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield 2,6-xylenol or other reduced products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or ammonia are used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products:

    Substitution: Products include 4-hydroxy-2,6-xylenol or 4-amino-2,6-xylenol.

    Oxidation: Products include 4-bromo-2,6-xylenoquinone.

    Reduction: Products include 2,6-xylenol.

Scientific Research Applications

Sodium 4-bromo-2,6-xylenolate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential antimicrobial and antifungal properties.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of sodium 4-bromo-2,6-xylenolate involves its interaction with molecular targets such as enzymes and proteins. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Sodium 4-bromo-2,6-xylenolate can be compared with other similar compounds, such as:

    Sodium 4-chloro-2,6-xylenolate: Similar structure but with a chlorine atom instead of bromine.

    Sodium 4-iodo-2,6-xylenolate: Similar structure but with an iodine atom instead of bromine.

    Sodium 4-fluoro-2,6-xylenolate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct in terms of reactivity and applications.

Properties

CAS No.

85712-10-3

Molecular Formula

C8H8BrNaO

Molecular Weight

223.04 g/mol

IUPAC Name

sodium;4-bromo-2,6-dimethylphenolate

InChI

InChI=1S/C8H9BrO.Na/c1-5-3-7(9)4-6(2)8(5)10;/h3-4,10H,1-2H3;/q;+1/p-1

InChI Key

UPEUQPKXADLKGG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1[O-])C)Br.[Na+]

Origin of Product

United States

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